4-Ethyl-6-hydroxy-2-methylpyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-hydroxy-2-methylpyrimidine-5-carbonitrile is a pyrimidine derivative with the molecular formula C8H9N3O. This compound is part of a class of organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-hydroxy-2-methylpyrimidine-5-carbonitrile typically involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction forms the pyrimidine ring structure, which is then further functionalized to introduce the ethyl, hydroxy, methyl, and carbonitrile groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-hydroxy-2-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Formation of 4-Ethyl-6-oxo-2-methylpyrimidine-5-carbonitrile.
Reduction: Formation of 4-Ethyl-6-hydroxy-2-methylpyrimidine-5-amine.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
4-Ethyl-6-hydroxy-2-methylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-hydroxy-2-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as an ATP mimicking tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival . By inhibiting EGFR, this compound can induce apoptosis and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: A precursor in the synthesis of various biologically active compounds.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with similar structural features and biological activities.
Uniqueness
4-Ethyl-6-hydroxy-2-methylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64929-23-3 |
---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
4-ethyl-2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H9N3O/c1-3-7-6(4-9)8(12)11-5(2)10-7/h3H2,1-2H3,(H,10,11,12) |
InChI Key |
WBGJJCMYRFLSLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC(=N1)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.